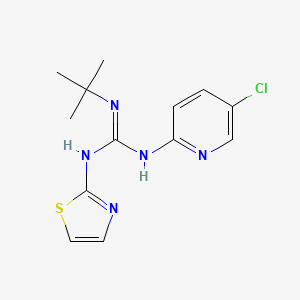
Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its unique structural features, including a tert-butyl group, a chlorinated pyridine ring, and a thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the chlorinated pyridine and thiazole intermediates, followed by their coupling with a guanidine derivative under specific conditions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of the chlorine atom with other functional groups.
科学的研究の応用
Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Similar compounds include other guanidine derivatives with varying substituents on the pyridine and thiazole rings. Examples include:
- Guanidine, 1-tert-butyl-2-(2-pyridyl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(4-thiazolyl)-
Uniqueness
The uniqueness of guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyl group, chlorinated pyridine ring, and thiazole ring differentiates it from other guanidine derivatives and influences its reactivity and applications.
特性
CAS番号 |
72041-80-6 |
|---|---|
分子式 |
C13H16ClN5S |
分子量 |
309.82 g/mol |
IUPAC名 |
2-tert-butyl-1-(5-chloropyridin-2-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C13H16ClN5S/c1-13(2,3)19-11(18-12-15-6-7-20-12)17-10-5-4-9(14)8-16-10/h4-8H,1-3H3,(H2,15,16,17,18,19) |
InChIキー |
RKXQCFQNCWHGNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=C(NC1=NC=C(C=C1)Cl)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


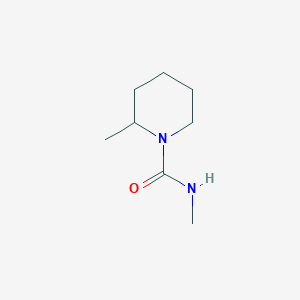
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
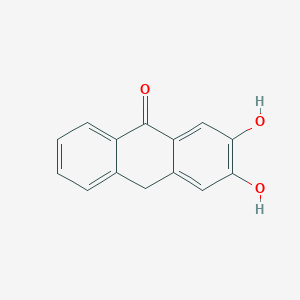
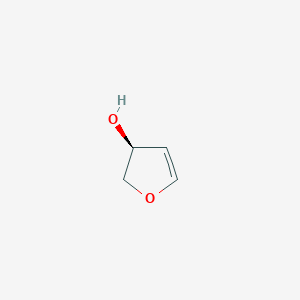
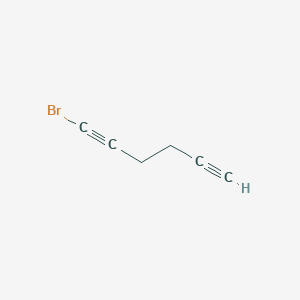
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)

silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
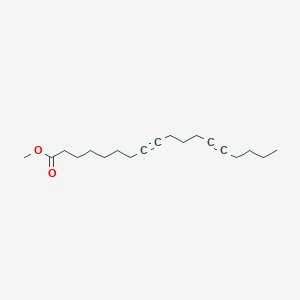
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
